molecular formula C12H11N3O2S B14624833 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole CAS No. 58522-55-7

5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole

Cat. No.: B14624833
CAS No.: 58522-55-7
M. Wt: 261.30 g/mol
InChI Key: RXCVFRWBGRKLGQ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is a heterocyclic compound that features both indazole and thiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethoxyindazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is unique due to the combination of both indazole and thiazole moieties, which can lead to a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic potential compared to compounds with only one of these moieties .

Properties

CAS No.

58522-55-7

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

2-(5,6-dimethoxyindazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H11N3O2S/c1-16-10-5-8-7-15(12-13-3-4-18-12)14-9(8)6-11(10)17-2/h3-7H,1-2H3

InChI Key

RXCVFRWBGRKLGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1OC)C3=NC=CS3

Origin of Product

United States

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